

In-Depth Technical Guide to Na^+ -Boc-L-methionine (CAS 2488-15-5)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (tert-Butoxycarbonyl)methionine

Cat. No.: B558497

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Na^+ -tert-butoxycarbonyl-L-methionine (Boc-L-methionine), CAS number 2488-15-5. It is a critical reagent in solid-phase peptide synthesis (SPPS) for the introduction of methionine residues into peptide chains, which are integral to a wide array of biologically active molecules.

Core Properties and Specifications

Na^+ -Boc-L-methionine is a derivative of the essential amino acid L-methionine where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial for preventing unwanted side reactions during peptide synthesis.^[1]

Chemical and Physical Properties

The key chemical and physical properties of Na^+ -Boc-L-methionine are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	References
IUPAC Name	(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid	[2]
Synonyms	Boc-Met-OH, N-(tert-Butoxycarbonyl)-L-methionine	[2]
Molecular Formula	C ₁₀ H ₁₉ NO ₄ S	[2]
Molecular Weight	249.33 g/mol	[2]
Appearance	White to off-white powder or crystalline solid	[2]
Melting Point	47-50 °C (literature)	[3]
Optical Rotation	[\alpha]D ₂₀ -22° (c=1 in methanol)	[3]
Solubility	Soluble in DMF and methanol	[2]

Spectral Data

Spectral data is essential for the quality control and identification of Nα-Boc-L-methionine.

Spectrum Type	Key Features
¹ H NMR	Data available, confirms the presence of the Boc group and methionine backbone.
¹³ C NMR	Data available for structural confirmation.
Mass Spectrometry	Molecular ion peak confirms the molecular weight.
Infrared (IR)	Characteristic peaks for the carbonyl and amine groups.

Applications in Research and Drug Development

The primary application of $\text{N}^{\alpha}\text{-Boc-L-methionine}$ is in solid-phase peptide synthesis (SPPS), a cornerstone technique for creating synthetic peptides for research and therapeutic purposes.

- Peptide Synthesis: It serves as a fundamental building block for introducing methionine into peptide sequences. The Boc protecting group is stable under coupling conditions but can be easily removed with mild acid.[\[1\]](#)
- Drug Development: Methionine-containing peptides are crucial in the development of new therapeutics, including antibiotics, antiviral agents, and anticancer drugs. The use of Boc-L-methionine allows for the precise synthesis of these complex molecules.[\[1\]](#)
- Proteomics Research: This compound is utilized in the synthesis of peptide standards and probes for proteomics studies, aiding in the identification and quantification of proteins.
- Biotechnology: It is essential for producing recombinant proteins and bioconjugates where precise methionine incorporation is required for proper folding and function.

Experimental Protocols

The following section details a generalized experimental protocol for the use of $\text{N}^{\alpha}\text{-Boc-L-methionine}$ in Boc-based solid-phase peptide synthesis (Boc-SPPS).

General Boc-SPPS Cycle

The synthesis of a peptide on a solid support using Boc chemistry follows a cyclical process of deprotection, neutralization, and coupling.

Materials:

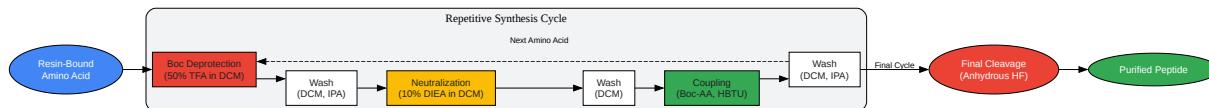
- Resin (e.g., Merrifield, PAM, or MBHA resin)[\[2\]](#)
- $\text{N}^{\alpha}\text{-Boc-L-methionine}$ and other required Boc-protected amino acids
- Dichloromethane (DCM)[\[2\]](#)
- Trifluoroacetic acid (TFA)[\[2\]](#)
- Diisopropylethylamine (DIEA)[\[4\]](#)

- Coupling reagents (e.g., HBTU, HATU)[4]
- Scavengers for methionine (e.g., dithiothreitol - DTE)[4]
- Anhydrous Hydrogen Fluoride (HF) for final cleavage[2]

Protocol Steps:

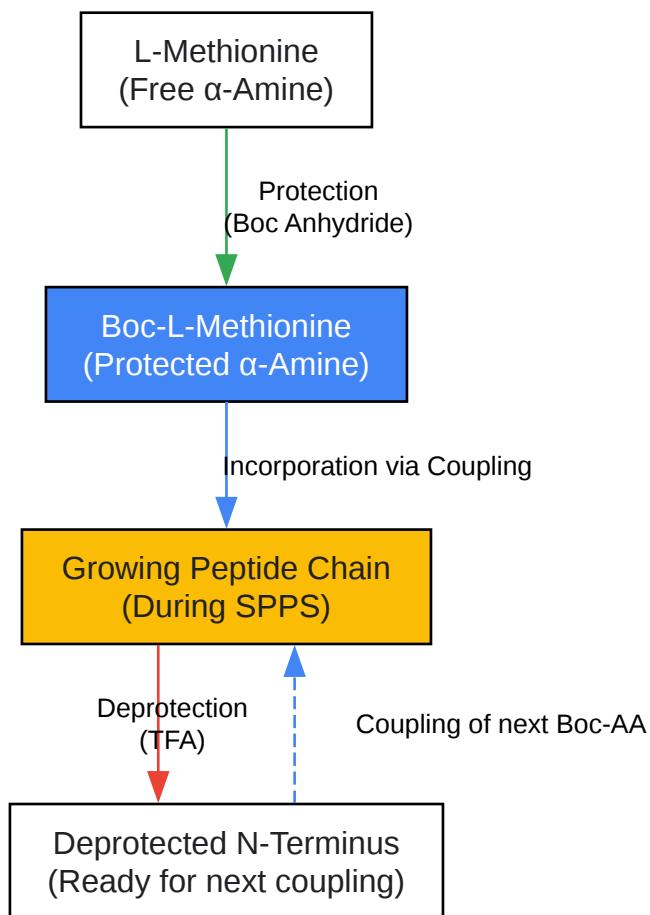
- Resin Swelling: The resin is swollen in an appropriate solvent like DCM in the reaction vessel.[2]
- Boc Deprotection: The Boc protecting group on the N-terminus of the growing peptide chain is removed by treating the resin with a solution of 50% TFA in DCM for approximately 20-30 minutes. A scavenger such as 0.5% DTE is recommended when methionine is present to prevent side reactions.[2][4]
- Washing: The resin is washed multiple times with DCM and then with an alcohol like isopropanol (IPA) to remove the TFA and byproducts.[2]
- Neutralization: The protonated N-terminus is neutralized to the free amine by treating the resin with a solution of 10% DIEA in DCM. This is followed by thorough washing with DCM. [4]
- Coupling: The next amino acid, $\text{Na-Boc-L-methionine}$, is pre-activated with a coupling reagent (e.g., HBTU/HATU) and added to the reaction vessel. The coupling reaction is allowed to proceed to completion.[4]
- Washing: The resin is washed extensively with DCM and IPA to remove excess reagents and byproducts.[2]
- Cycle Repetition: Steps 2-6 are repeated for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection


Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed.

Protocol:

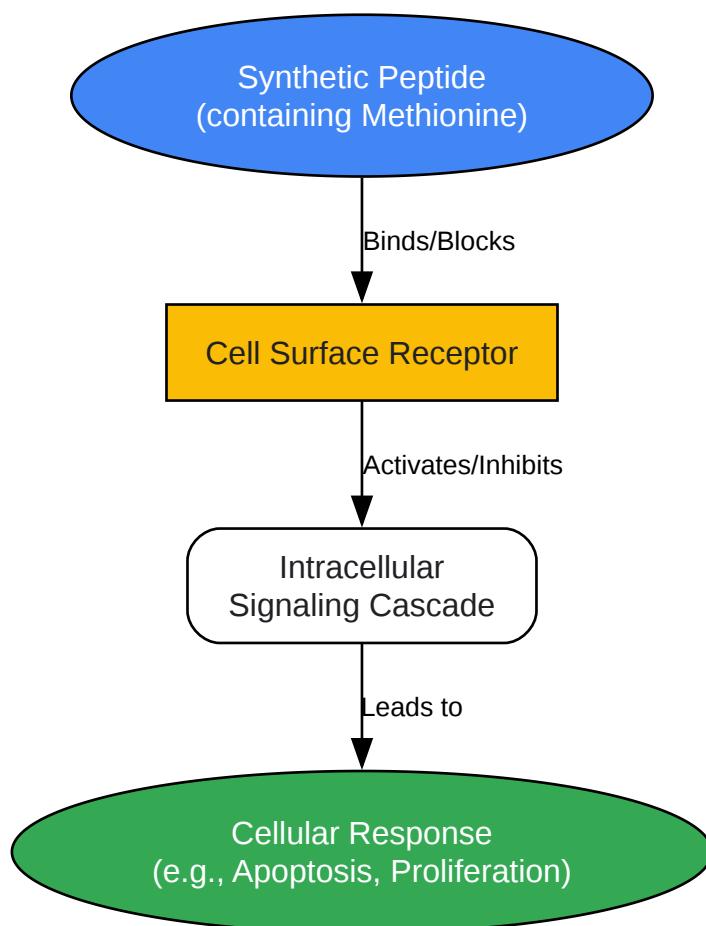
- Resin Preparation: The fully synthesized peptide-resin is thoroughly washed and dried.
- HF Cleavage: The dried resin is treated with anhydrous hydrogen fluoride (HF) at 0°C for 1-2 hours. A scavenger cocktail, typically containing p-cresol and p-thiocresol, is essential to protect the methionine residue from alkylation and oxidation.[5]
- Peptide Precipitation: After the HF is removed by evaporation, the crude peptide is precipitated with cold diethyl ether.[5]
- Extraction and Purification: The precipitated peptide is then dissolved in an aqueous solution (e.g., dilute acetic acid) and lyophilized. The crude peptide is subsequently purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[5]


Visualizing Workflows and Relationships

Diagrams are provided below to illustrate the key processes and logical relationships involving $\text{N}\alpha$ -Boc-L-methionine.

[Click to download full resolution via product page](#)

Caption: Workflow of the Boc Solid-Phase Peptide Synthesis (SPPS) Cycle.


[Click to download full resolution via product page](#)

Caption: Logical relationship of Boc protection and deprotection in peptide synthesis.

Signaling Pathways

While $\text{N}\alpha$ -Boc-L-methionine itself is not directly involved in signaling pathways, it is a crucial component for synthesizing peptides that modulate these pathways. The specific pathway targeted depends on the sequence of the synthesized peptide. For instance, peptides designed to mimic or inhibit protein-protein interactions can be synthesized using this compound.

A generalized diagram illustrating how a synthetically produced peptide can influence a signaling pathway is shown below.

[Click to download full resolution via product page](#)

Caption: General mechanism of a synthetic peptide modulating a cellular signaling pathway.

This guide provides foundational knowledge for the effective use of $\text{N}^{\alpha}\text{-Boc-L-methionine}$ in research and development. For specific applications, further optimization of the outlined protocols may be necessary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]

- 2. chempep.com [chempep.com]
- 3. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α -amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide to N α -Boc-L-methionine (CAS 2488-15-5)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b558497#cas-number-2488-15-5-properties-and-uses>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com